N-(2,4-Dinitrophenyl)-5-methoxytryptamine

概要

説明

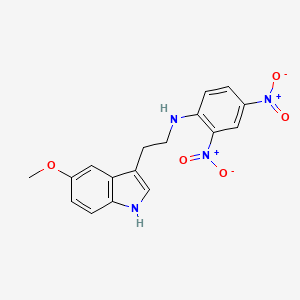

N-(2,4-Dinitrophenyl)-5-methoxytryptamine: is an organic compound that belongs to the class of tryptamines It is characterized by the presence of a 2,4-dinitrophenyl group attached to the nitrogen atom of the tryptamine structure, along with a methoxy group at the 5-position of the indole ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)-5-methoxytryptamine typically involves the reaction of 5-methoxytryptamine with 2,4-dinitrophenylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.

化学反応の分析

Types of Reactions: N-(2,4-Dinitrophenyl)-5-methoxytryptamine can undergo various chemical reactions, including:

Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate in aqueous solution.

Major Products:

Nucleophilic Substitution: Substituted derivatives with different nucleophiles.

Reduction: N-(2,4-Diaminophenyl)-5-methoxytryptamine.

Oxidation: N-(2,4-Dinitrophenyl)-5-hydroxytryptamine.

科学的研究の応用

Melatonin Antagonism

N-(2,4-Dinitrophenyl)-5-methoxytryptamine has been identified as a potent antagonist of melatonin, influencing several physiological processes:

- Reproductive Health : Studies have shown that ML-23 can counteract the inhibitory effects of melatonin on sexual maturation and reproductive hormone levels in animal models. For instance, it has been demonstrated to prevent melatonin-induced delays in sexual maturation and ovulation in rats . In a controlled study involving female rats treated with melatonin, ML-23 effectively restored normal serum concentrations of estradiol and ovarian weights that were otherwise diminished by melatonin treatment .

- Neuroendocrine Effects : ML-23 has been evaluated for its impact on the hypothalamic-pituitary-gonadal axis. In experiments with Syrian hamsters, ML-23 was administered alongside melatonin and showed partial reversal of melatonin's effects on follicle-stimulating hormone concentrations but did not significantly affect prolactin levels . This indicates its potential utility in managing conditions related to melatonin dysregulation.

Potential Therapeutic Uses

The antagonistic properties of this compound suggest several therapeutic applications:

- Sleep Disorders : Given its role in blocking melatonin's effects, ML-23 may be explored as a treatment option for sleep disorders characterized by excessive melatonin activity. By modulating melatonin levels, it could help restore normal sleep-wake cycles.

- Mood Disorders : The compound's ability to influence serotonin N-acetyltransferase activity indicates potential applications in treating mood disorders. Melatonin is known to play a role in mood regulation; thus, antagonizing its effects could provide therapeutic benefits for conditions like depression or seasonal affective disorder.

Research Insights and Case Studies

Several studies have documented the biological activity and pharmacological potential of this compound:

These findings highlight the complexity of ML-23's interactions within biological systems and underscore the need for further research to fully elucidate its mechanisms.

作用機序

The mechanism of action of N-(2,4-Dinitrophenyl)-5-methoxytryptamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its nitro groups can participate in redox reactions, while the methoxy group can undergo metabolic transformations. These interactions can modulate various biochemical pathways, leading to diverse biological effects.

類似化合物との比較

N-(2,4-Dinitrophenyl)tryptamine: Lacks the methoxy group at the 5-position.

5-Methoxytryptamine: Lacks the 2,4-dinitrophenyl group.

2,4-Dinitrophenylhydrazine: Lacks the tryptamine structure.

Uniqueness: N-(2,4-Dinitrophenyl)-5-methoxytryptamine is unique due to the presence of both the 2,4-dinitrophenyl group and the methoxy group on the tryptamine backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

生物活性

N-(2,4-Dinitrophenyl)-5-methoxytryptamine (ML-23) is a compound that has garnered attention for its potential biological activities, particularly as a melatonin antagonist. Research indicates that ML-23 may influence reproductive functions and hormonal regulation in various animal models, including rats and Syrian hamsters. This article explores the biological activity of ML-23, summarizing key findings from diverse studies.

Melatonin Antagonism

ML-23 has been characterized primarily as a melatonin antagonist . Its ability to counteract the effects of melatonin has been demonstrated in several studies:

- Reproductive Effects in Rats : ML-23 effectively inhibited the melatonin-induced delay in sexual maturation in both male and female rats. In male rats, it prevented the decrease in serum testosterone levels associated with melatonin treatment, demonstrating its role in modulating reproductive hormone levels .

- Effects on Ovarian Function : In female rats, ML-23 reversed the inhibitory effects of melatonin on ovarian weight and serum estradiol concentrations. This indicates that ML-23 can mitigate melatonin's influence on female reproductive physiology .

Hormonal Regulation

ML-23's impact extends beyond reproductive hormones:

- Thyroid Hormones : In studies involving female Syrian hamsters, ML-23 was shown to antagonize the effects of melatonin on plasma thyroxine levels while increasing triiodothyronine concentrations. This suggests a complex interaction between melatonin and thyroid hormone regulation .

- Pituitary Hormones : The compound influenced pituitary follicle-stimulating hormone (FSH) concentrations but did not significantly affect luteinizing hormone (LH) or prolactin levels under certain conditions, indicating selective action on hormonal pathways .

Study 1: Syrian Hamster Model

In a controlled study, female Syrian hamsters were treated with ML-23 and melatonin over 13 weeks. Results indicated that ML-23 partially reversed the effects of melatonin on pituitary FSH concentrations and ovarian weight, while also affecting thyroid hormone levels .

| Treatment Group | FSH Concentration (ng/ml) | Ovarian Weight (g) | Thyroxine Level (ng/ml) |

|---|---|---|---|

| Control | 5.2 | 0.45 | 3.0 |

| Melatonin | 2.1 | 0.20 | 1.5 |

| ML-23 + Melatonin | 4.0 | 0.40 | 2.5 |

Study 2: Rat Sexual Maturation

Another study focused on the effects of ML-23 on sexual maturation in young rats:

- Male rats treated with melatonin showed delayed maturation and reduced accessory sex organ growth.

- Co-administration of ML-23 restored testosterone levels and growth rates of accessory organs to normal levels .

Comparative Analysis

The effectiveness of ML-23 as a melatonin antagonist was compared across different studies:

特性

CAS番号 |

108929-03-9 |

|---|---|

分子式 |

C17H16N4O5 |

分子量 |

356.33 g/mol |

IUPAC名 |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dinitroaniline |

InChI |

InChI=1S/C17H16N4O5/c1-26-13-3-5-15-14(9-13)11(10-19-15)6-7-18-16-4-2-12(20(22)23)8-17(16)21(24)25/h2-5,8-10,18-19H,6-7H2,1H3 |

InChIキー |

ODQMCTXUHFTMIE-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

正規SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

外観 |

Solid powder |

Key on ui other cas no. |

115007-18-6 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2,4-DNP-MT N-(2,4-dinitrophenyl)-5-methoxytryptamine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。